N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide
Description
This compound features a piperidine-3-carboxamide core substituted at the 1-position with a 1-methyl-6-oxo-1,6-dihydropyridazin-3-yl group and at the carboxamide nitrogen with a benzo[d][1,3]dioxol-5-ylmethyl moiety. Key structural attributes include:
- Piperidine-3-carboxamide: Provides a rigid scaffold for functional group positioning.
- 1-Methyl-6-oxo-pyridazinone: Introduces hydrogen-bonding capacity via the oxo group and modulates electronic properties.
Synthesis likely involves carbodiimide-mediated coupling (e.g., EDCI/HOBt) for amide bond formation, analogous to methods described for pyrazole carboxamides .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(1-methyl-6-oxopyridazin-3-yl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4/c1-22-18(24)7-6-17(21-22)23-8-2-3-14(11-23)19(25)20-10-13-4-5-15-16(9-13)27-12-26-15/h4-7,9,14H,2-3,8,10-12H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGOVAZVQSWZGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)N2CCCC(C2)C(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide, with CAS number 1396813-96-9, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Molecular Structure
The molecular formula of the compound is with a molecular weight of 370.4 g/mol. The structure includes a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₂N₄O₄ |
| Molecular Weight | 370.4 g/mol |
| CAS Number | 1396813-96-9 |
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly as inhibitors of monoamine oxidase (MAO) enzymes. MAO inhibitors are crucial in treating neurodegenerative diseases such as Parkinson's and depression.
Monoamine Oxidase Inhibition
In a study exploring various derivatives with benzo[d][1,3]dioxole structures, it was found that certain compounds demonstrated potent inhibitory activity against MAO-B. For instance, a related compound exhibited an IC₅₀ value of 0.009 µM against MAO-B, highlighting the potential of these derivatives in neurological applications .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the benzo[d][1,3]dioxole moiety significantly affect the inhibitory potency against MAO enzymes. Compounds lacking carbon between biaryl-linked units showed lower activity. Furthermore, substituents at the para position enhanced activity due to steric factors influencing enzyme binding .
In Vivo Studies
In vivo assessments have demonstrated that compounds with similar structural features improve motor function in models of Parkinson's disease. For example, the administration of certain derivatives resulted in enhanced motor performance correlated with MAO-B inhibition in animal models .
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of a compound structurally related to this compound. The results indicated significant protection against oxidative stress-induced neuronal damage in vitro. The compound's ability to inhibit MAO-B was linked to reduced levels of reactive oxygen species (ROS) in neuronal cultures .
Case Study 2: Antidepressant Activity
Another research effort focused on evaluating the antidepressant-like effects of compounds derived from the same structural class. Behavioral tests in mice indicated that these compounds produced effects comparable to traditional antidepressants, suggesting their potential utility in treating mood disorders .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Comparisons
The table below highlights critical differences between the target compound and related analogs:
*Estimated based on molecular formula (C₁₉H₂₀N₄O₅).
Key Observations:
- The trifluoromethyl group in 866137-49-7 increases metabolic stability and electron-withdrawing effects .
- Core Structure: Piperidine (target and 1223832-94-7) vs.
- Functional Groups: Benzodioxole (target and 1223832-94-7) vs. benzoxazinone (866137-49-7): Benzodioxole improves CNS penetration, while benzoxazinone may enhance planar stacking in crystal lattices .
Physicochemical and Pharmacokinetic Properties
Crystal Packing and Solid-State Analysis
Using Mercury CSD 2.0 (), structural comparisons reveal:
- The benzodioxole group in the target compound and 1223832-94-7 promotes π-π stacking, while the oxo group in the target facilitates hydrogen-bonded dimer formation.
- Piperazine-containing analogs (e.g., 866137-49-7) exhibit distinct packing patterns due to increased hydrogen-bond donor/acceptor sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
